The synthesis of 3,5-difluoro-4-(morpholin-4-yl)aniline typically involves a nucleophilic substitution reaction where 3,5-difluoroaniline reacts with morpholine. The process can be summarized in the following steps:
This method allows for the efficient production of 3,5-difluoro-4-(morpholin-4-yl)aniline with high purity suitable for further applications.
The molecular structure of 3,5-difluoro-4-(morpholin-4-yl)aniline can be described using various structural representations:
Nc1ccc(F)c(F)c1N2CCOCC2
InChI=1S/C10H12F2N2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
The structure features:
3,5-Difluoro-4-(morpholin-4-yl)aniline can participate in various chemical reactions typical of aromatic amines:
These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 3,5-difluoro-4-(morpholin-4-yl)aniline primarily revolves around its interaction with biological targets:
Quantitative data regarding binding affinities or IC50 values would typically be derived from experimental studies.
The physical and chemical properties of 3,5-difluoro-4-(morpholin-4-yl)aniline are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 214.22 g/mol |
Solubility | Soluble in polar solvents like water and ethanol |
Storage Conditions | Store at +5°C |
3,5-Difluoro-4-(morpholin-4-yl)aniline has several scientific applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: